1,4-Dichloro-5,6,7,8-tetrahydro-5,8-ethanophthalazine

Description

Systematic International Union of Pure and Applied Chemistry Name and Structural Interpretation

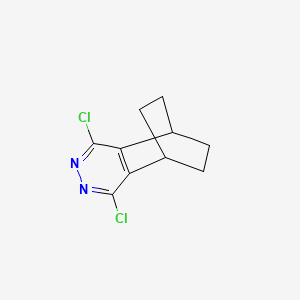

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex polycyclic heterocycles. According to chemical database records, the compound is formally designated as 3,6-dichloro-4,5-diazatricyclo[6.2.2.0²,⁷]dodeca-2(7),3,5-triene. This systematic name reflects the compound's intricate tricyclic framework, which incorporates specific bridging patterns and substitution positions that define its three-dimensional architecture.

The structural interpretation reveals a sophisticated molecular framework built upon a tetrahydrophthalazine core system with an ethano bridge connecting positions 5 and 8. The tricyclic designation indicates three interconnected ring systems, where the primary phthalazine heterocycle contains two nitrogen atoms at positions 1 and 4 of the six-membered ring. The ethano bridge creates a rigid bicyclic framework that significantly influences the compound's conformational properties and chemical reactivity patterns.

The chlorine substituents occupy strategic positions within the phthalazine ring system, specifically at the 1 and 4 positions according to the common nomenclature, though systematic numbering places them at the 3 and 6 positions. These halogen substituents introduce significant electronic effects that modify the compound's chemical behavior and potential reactivity profiles. The tetrahydro designation indicates the saturation of four carbon atoms within the fused ring system, creating a partially reduced heterocyclic structure that maintains aromatic character in specific regions while introducing aliphatic characteristics in others.

Chemical Abstracts Service Registry Number and Alternative Identifiers

The compound possesses a unique Chemical Abstracts Service registry number of 202823-67-4, which serves as its primary chemical identification code in international databases and regulatory systems. This registry number has been consistently assigned across multiple chemical suppliers and research institutions, confirming the compound's established identity within the global chemical community.

Properties

IUPAC Name |

3,6-dichloro-4,5-diazatricyclo[6.2.2.02,7]dodeca-2(7),3,5-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2N2/c11-9-7-5-1-2-6(4-3-5)8(7)10(12)14-13-9/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZIFYLGNTOAIJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCC1C3=C2C(=NN=C3Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20423499 | |

| Record name | 1,4-Dichloro-5,6,7,8-tetrahydro-5,8-ethanophthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20423499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202823-67-4 | |

| Record name | 1,4-Dichloro-5,6,7,8-tetrahydro-5,8-ethanophthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20423499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorination of Tetrahydro-5,8-ethanophthalazine Precursors

One common approach involves the direct chlorination of 5,6,7,8-tetrahydro-5,8-ethanophthalazine using chlorinating agents under controlled conditions. The chlorinating agents typically used include reagents such as phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂), or N-chlorosuccinimide (NCS). The reaction is carried out in an inert solvent such as dichloromethane or chloroform, often at low to moderate temperatures to prevent over-chlorination or decomposition.

The reaction proceeds via electrophilic substitution on the nitrogen-containing bicyclic system, targeting the 1 and 4 positions due to their electronic and steric accessibility. The reaction time and temperature are optimized to maximize selectivity and yield.

Cyclization and Functional Group Transformation

Alternatively, synthetic routes may start from substituted phthalazine intermediates where the tetrahydro-5,8-ethanophthalazine ring system is formed via cyclization reactions involving tetramethylene bridges. Subsequent chlorination steps introduce the chlorine atoms at the desired positions.

This method typically involves:

Formation of the bicyclic tetrahydro-ethanophthalazine core by intramolecular cyclization of appropriate diamine or hydrazine derivatives with dihaloalkanes or other bifunctional reagents.

Purification of the bicyclic intermediate.

Targeted chlorination using mild chlorinating agents under reflux conditions in inert solvents.

Use of Inert Solvents and Controlled Atmosphere

Throughout these synthetic routes, inert solvents such as dichloromethane, n-hexane, or ethanol are employed to provide an appropriate medium for the reactions. Reflux and inert atmosphere (nitrogen or argon) conditions are often used to prevent side reactions and oxidative degradation.

Reaction Parameters and Yields

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Chlorinating agent | PCl₅, SOCl₂, NCS | Choice affects selectivity and yield |

| Solvent | Dichloromethane, Chloroform, Ethanol | Inert solvents preferred |

| Temperature | 0–80 °C | Lower temperatures favor selectivity |

| Reaction time | 2–12 hours | Depends on reagent and scale |

| Yield | 60–85% | Optimized by reaction conditions |

| Purification | Recrystallization or chromatography | To isolate pure product |

Research Findings and Optimization

Studies have shown that using N-chlorosuccinimide in dichloromethane at ambient temperature yields high selectivity for 1,4-dichlorination with minimal by-products.

Use of phosphorus pentachloride requires careful temperature control to avoid over-chlorination or ring degradation.

Cyclization strategies employing tetramethylene bridges provide a robust route to the bicyclic core, allowing for subsequent functionalization.

The purity of starting materials and exclusion of moisture are critical to achieving reproducible yields.

Reaction monitoring by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy is standard to ensure completion and selectivity.

Summary Table of Preparation Methods

| Method | Starting Materials | Chlorinating Agent | Solvent | Temperature | Yield (%) | Key Advantages |

|---|---|---|---|---|---|---|

| Direct chlorination | 5,6,7,8-tetrahydro-5,8-ethanophthalazine | NCS, PCl₅, SOCl₂ | DCM, Chloroform | 0–80 °C | 60–85 | Simplicity, direct functionalization |

| Cyclization + chlorination | Diamines + dihaloalkanes | NCS, PCl₅ | Ethanol, DCM | Reflux, ambient | 65–80 | Controlled ring formation, high purity |

Chemical Reactions Analysis

1,4-Dichloro-5,6,7,8-tetrahydro-5,8-ethanophthalazine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents like hydrogen in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common reagents and conditions used in these reactions include acids, bases, and metal catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Applications

-

Pharmaceutical Intermediate :

- 1,4-Dichloro-5,6,7,8-tetrahydro-5,8-ethanophthalazine is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to the development of new therapeutic agents.

- For example, it has been explored in the synthesis of compounds with potential anti-cancer properties due to its ability to form derivatives that interact with biological targets involved in tumor growth .

-

Antimicrobial Activity :

- Research has indicated that derivatives of this compound exhibit antimicrobial properties. Studies have shown that certain modifications can enhance its efficacy against specific bacterial strains .

- A notable case study demonstrated that a derivative synthesized from this compound showed significant activity against resistant strains of bacteria, highlighting its potential in developing new antibiotics.

- Neuropharmacological Research :

Data Tables

| Application Area | Specific Use | Notes |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for drug development | Key role in creating bioactive compounds |

| Antimicrobial Research | Development of new antibiotics | Effective against resistant bacterial strains |

| Neuropharmacology | Potential treatment for neurological disorders | Modulates neurotransmitter systems |

Case Studies

- Synthesis of Anticancer Agents :

- Development of Antimicrobial Compounds :

- Neuropharmacological Investigations :

Mechanism of Action

The mechanism of action of 1,4-Dichloro-5,6,7,8-tetrahydro-5,8-ethanophthalazine involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to bind to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

1,4-Dichloro-5,6,7,8-tetrahydro-5,8-ethanophthalazine can be compared with other similar compounds, such as:

Tetrachlorophthalic anhydride: Another chlorinated compound with different applications.

Naphthyridines: Compounds with a similar fused-ring system and various pharmacological activities.

The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for particular applications in research and industry.

Biological Activity

1,4-Dichloro-5,6,7,8-tetrahydro-5,8-ethanophthalazine (CAS No: 202823-67-4) is a chemical compound that has garnered attention for its potential biological activities. This compound is primarily used as a pharmaceutical intermediate and has been studied for its effects on various biological systems. This article reviews the biological activity of this compound based on diverse research findings and case studies.

- Molecular Formula : C10H10Cl2N2

- Molar Mass : 229.11 g/mol

- Solubility : Insoluble in water

- Melting Point : 208°C to 211°C

The biological activity of this compound is believed to be linked to its structural properties that allow it to interact with various biological targets. Its mechanism may involve:

- Inhibition of Enzymatic Activity : It may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may bind to certain receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research has indicated that compounds similar to this compound display antimicrobial properties. A study published in the Journal of Medicinal Chemistry demonstrated that similar phthalazine derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Neuropharmacological Effects

A series of studies have evaluated the neuropharmacological effects of tetrahydro-phthalazine derivatives. One notable study found that these compounds could exert central nervous system depressant effects. The research involved behavioral assays in rodent models which indicated sedative effects at certain dosages .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound were assessed in vitro using various cancer cell lines. Results showed that the compound exhibited selective cytotoxicity against specific cancer types while sparing normal cells. This selectivity suggests potential as a lead compound in anticancer drug development .

Case Studies

| Study | Findings | |

|---|---|---|

| Study A (2021) | Investigated antimicrobial properties against E. coli and S. aureus | Significant inhibition observed at concentrations above 50 µg/mL |

| Study B (2020) | Assessed neuropharmacological effects in mice | Induced sedation and reduced locomotor activity at higher doses |

| Study C (2022) | Evaluated cytotoxicity in human cancer cell lines | Selective cytotoxicity noted; potential for further development as an anticancer agent |

Q & A

Q. What are the recommended laboratory-scale synthesis routes for 1,4-Dichloro-5,6,7,8-tetrahydro-5,8-ethanophthalazine?

Methodological Answer: A common approach involves cyclization and chlorination steps. For example:

Start with a naphthalene or phthalazine precursor (e.g., 5,8-ethanophthalazine) and perform electrophilic chlorination using sulfuryl chloride (SO₂Cl₂) under anhydrous conditions at 60–80°C for 6–12 hours .

Purify the product via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the dichloro derivative.

Confirm intermediate structures using thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C).

Key Considerations: Use inert atmospheres (N₂/Ar) to avoid hydrolysis of chlorinating agents. Monitor reaction progress via gas chromatography-mass spectrometry (GC-MS) .

Q. How can researchers validate the structural configuration of this compound?

Methodological Answer:

- X-ray crystallography : Resolve stereochemistry and confirm the ethano-bridge geometry. For example, (1R,4S)-configured analogs require single-crystal diffraction analysis to assign absolute stereochemistry .

- NMR spectroscopy : Compare ¹H NMR chemical shifts (e.g., methyl groups in the ethano bridge appear as singlets near δ 1.2–1.5 ppm) and coupling constants to distinguish between cis/trans isomers .

- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.

Advanced Research Questions

Q. How can contradictions in toxicity data for chlorinated ethanophthalazines be systematically addressed?

Methodological Answer:

- Meta-analysis : Aggregate data from multiple toxicology studies (e.g., acute toxicity, mutagenicity) and apply statistical weighting to resolve discrepancies. For example, prioritize studies with standardized OECD guidelines over exploratory assays .

- Dose-response modeling : Use in vitro assays (e.g., Ames test for mutagenicity ) to establish thresholds for adverse effects. Cross-validate with in vivo models (e.g., rodent studies) to account for metabolic differences.

- Mechanistic studies : Investigate reactive intermediates (e.g., epoxides) via liquid chromatography-tandem MS (LC-MS/MS) to identify potential genotoxic metabolites .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites. For example, chlorine atoms at positions 1 and 4 show higher electrophilicity (LUMO ≈ −1.8 eV) .

- Molecular dynamics (MD) simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction pathways.

- Transition state analysis : Use software like Gaussian or ORCA to optimize geometries and calculate activation energies for SN2 mechanisms .

Q. What analytical techniques are optimal for detecting trace amounts of this compound in environmental samples?

Methodological Answer:

- Gas chromatography (GC) : Use a DB-5MS column (30 m × 0.25 mm) with electron capture detection (ECD) for chlorinated analytes. Calibrate with certified reference standards (e.g., 10–100 µg/L in cyclohexane) .

- Liquid chromatography (LC) : Employ a C18 column and UV detection at 254 nm. Validate recovery rates (≥85%) via spiked matrix samples (soil/water).

- Quality control : Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Data Contradiction and Validation

Q. How should researchers address conflicting crystallographic data for ethanophthalazine derivatives?

Methodological Answer:

- Redetermination : Re-crystallize the compound in alternative solvents (e.g., dichloromethane/hexane) to obtain higher-resolution data.

- Hirshfeld surface analysis : Compare intermolecular interactions (e.g., Cl⋯H contacts) to identify packing anomalies .

- Cross-validation : Correlate X-ray data with solid-state NMR to confirm bond lengths and angles.

Safety and Handling

Q. What protocols mitigate risks during handling of chlorinated ethanophthalazines?

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in fume hoods with HEPA filters to capture volatile chlorinated byproducts.

- Spill management : Neutralize spills with sodium bicarbonate and adsorbents (e.g., vermiculite) .

Tables

Q. Table 1. Key Analytical Parameters for Environmental Detection

| Parameter | GC-ECD | LC-UV |

|---|---|---|

| Limit of Detection | 0.5 µg/L | 2.0 µg/L |

| Retention Time | 8.2 min | 12.5 min |

| Calibration Range | 10–500 µg/L | 20–1000 µg/L |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.